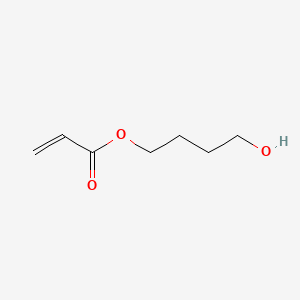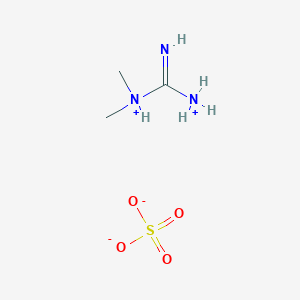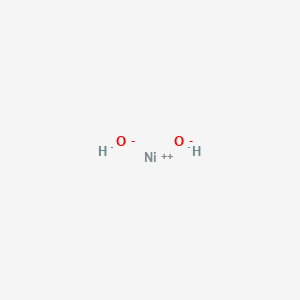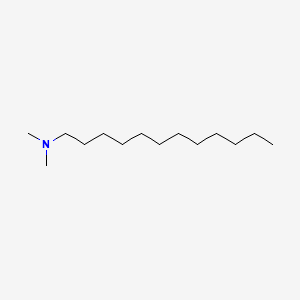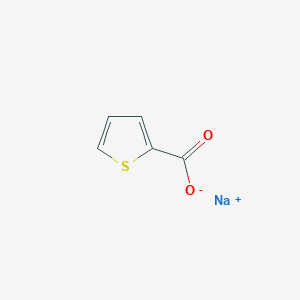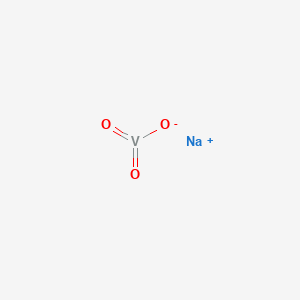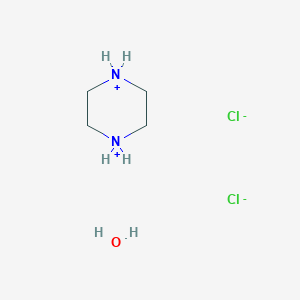
Piperazinium dichloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium dichloride monohydrate is a useful research compound. Its molecular formula is C4H14Cl2N2O and its molecular weight is 177.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Stability : Piperazinium hydrogenphosphate monohydrate is composed of a network of isolated PO4 tetrahedra and organic six-membered rings of piperazine. The stability of this framework is ensured by strong O-H linkages between the O atoms from the PO4 tetrahedra and H atoms from the diamine and water molecules (Riou, Loiseau, & Férey, 1993).
Use in Copolymerization : Piperazinium dichloride, specifically tetraallyl piperazinium dichloride (TAP), is useful in copolymerization with water-soluble monomers like acrylic acid and acrylamide. It forms rigid hydrogels when copolymerized with acrylic acid and has applications in bioapplications like gel electrophoresis due to its low toxicity (Bicęak & Koza, 1996).
Crystal Structure and Thermal Behavior : The crystal structures of piperazinium(2+) selenite monohydrate and piperazinium(2+) diselenite have been solved. Their structures feature piperazinium(2+) cations arranged in specific conformations. These substances' thermal properties have been studied using various methods, with no phase transitions observed within the tested temperature range (Havlícek et al., 2002).
Nonlinear Optical Material : Piperazinium 4-nitrophenolate monohydrate has been characterized as a potential third-order nonlinear optical material. It exhibits properties like high optical transmittance and thermal stability, making it suitable for optical applications (Subhashini et al., 2013).
Antiferroelectric Behavior : Piperazinium perchlorate has been identified as a novel room temperature polar material. It exhibits complex phase transitions and possesses spontaneous polarization, making it of interest for studies in ferroelectricity and antiferroelectricity (Wojtaś et al., 2015).
Nonlinear Optical Applications : Piperazinium hexachloro stannous trihydrate shows potential for second harmonic generation applications in nonlinear optics. It demonstrates high transmission in the visible region and stability in thermal analysis, making it a candidate for optical applications (Anbarasan, Eniya, & Sundar, 2019).
Propiedades
IUPAC Name |
piperazine-1,4-diium;dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC[NH2+]1.O.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






